Regioisomeric Differentiation: Meta (3-Position) vs. Ortho (2-Position) vs. Para (4-Position) Substitution Pattern
The target compound (meta isomer, CAS 898788-24-4) differs from its ortho (CAS 898782-66-6) and para (CAS 898783-40-9) regioisomers exclusively in the substitution position of the thiomorpholinomethyl group on the central phenyl ring. While all three isomers share the identical molecular formula (C20H29NO3S) and computed XLogP3-AA of 3.2 [1], the meta configuration produces a unique angular displacement of the thiomorpholine ring relative to the keto-ester side chain, resulting in a topological polar surface area (TPSA) of 71.9 Ų . Structural overlay reveals that the ortho isomer forces the thiomorpholine group into close proximity with the ketone carbonyl (C=O), introducing intramolecular steric congestion absent in the meta isomer, while the para isomer adopts a fully extended linear geometry with maximal inter-group separation [1]. These conformational differences directly affect molecular recognition properties in protein binding pockets, where the spatial presentation of the thiomorpholine sulfur atom and the ketone oxygen as hydrogen-bond acceptors governs ligand-receptor complementarity.
| Evidence Dimension | Substitution position and computed spatial topology of the thiomorpholinomethyl group on the central phenyl ring |
|---|---|
| Target Compound Data | Meta (3-position): TPSA 71.9 Ų, XLogP3-AA 3.2, rotatable bonds 11, H-bond acceptors 4; angular geometry with ~120° separation between thiomorpholine and ketone vectors |
| Comparator Or Baseline | Ortho (2-position, CAS 898782-66-6): TPSA 71.9 Ų, XLogP3-AA 3.2, steric compression between thiomorpholine and ketone carbonyl. Para (4-position, CAS 898783-40-9): TPSA 71.9 Ų, XLogP3-AA 3.2, linear extended topology with 180° separation of substituents. |
| Quantified Difference | Identical global computed properties (XLogP3-AA, TPSA) across regioisomers, but distinct 3D conformational ensembles due to ortho steric clash, meta angular geometry, and para linear extension. The meta isomer provides intermediate spatial separation (~120°) between the thiomorpholine and keto-ester pharmacophoric elements. |
| Conditions | Computed molecular properties from PubChem (XLogP3 3.0 algorithm) and Chem960 (LogP, PSA); structural topology analysis based on SMILES: CCOC(=O)CCCCCC(=O)C1=CC=CC(CN2CCSCC2)=C1 (meta) vs. CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCSCC2 (ortho) vs. CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2 (para) |
Why This Matters
In fragment-based screening or SAR campaigns, the meta isomer provides a distinct pharmacophoric geometry not achievable with ortho or para isomers, which may translate into differential hit rates against protein targets requiring angular presentation of hydrogen-bond acceptor motifs.
- [1] PubChem. (2026). Compound Summary for CID 24725008 (meta), CID 24725459 (ortho), CID 24724552 (para). National Center for Biotechnology Information. Computed Properties: XLogP3-AA, TPSA, Rotatable Bond Count. View Source
